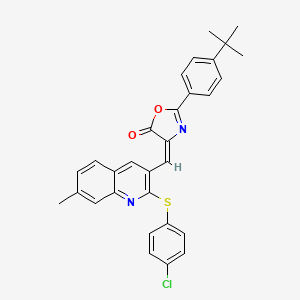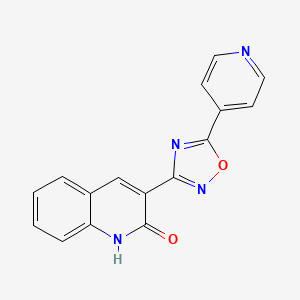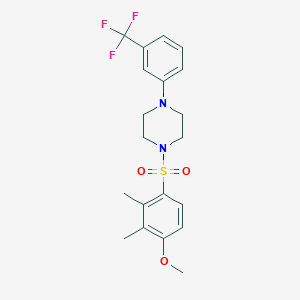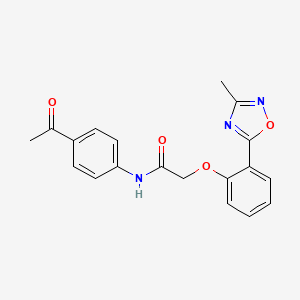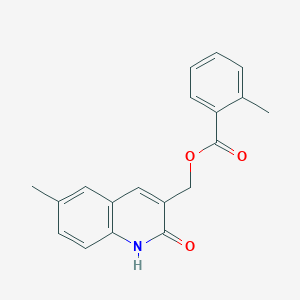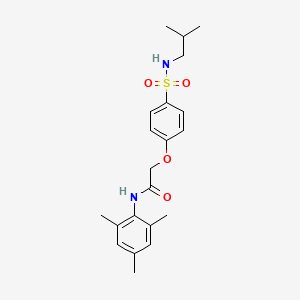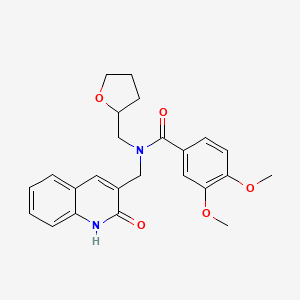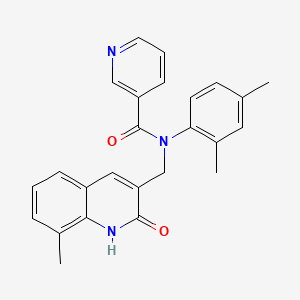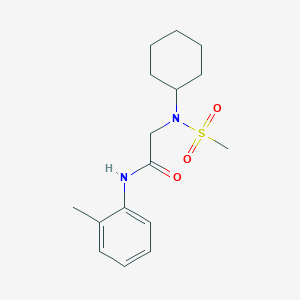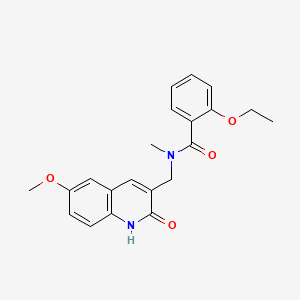
2-ethoxy-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide, also known as EHOQMB, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. EHOQMB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.
作用机制
The mechanism of action of 2-ethoxy-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell proliferation and inflammation. This compound has been found to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the breakdown of extracellular matrix proteins and are involved in cancer cell invasion and metastasis. This compound has also been found to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes, which suggests that it may have potential therapeutic applications in the treatment of inflammatory diseases and oxidative stress-related disorders.
实验室实验的优点和局限性
One advantage of using 2-ethoxy-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide in lab experiments is that it has been found to have low toxicity in vitro and in vivo. This makes it a potentially safe and effective compound for use in preclinical studies. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity.
未来方向
There are several future directions for research on 2-ethoxy-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. This could lead to the development of more targeted therapies for cancer and inflammatory diseases. Another direction is to explore the potential of this compound as a drug candidate for clinical trials. This would involve further preclinical studies to evaluate its safety and efficacy in animal models. Finally, future research could focus on developing new methods for synthesizing this compound that are more efficient and cost-effective.
合成方法
2-ethoxy-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been synthesized using various methods, including the condensation of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with N-methyl-2-(2-ethoxyphenyl)acetamide in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain this compound. Other methods of synthesis include the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with N-methyl-2-(2-ethoxyphenyl)acetamide in the presence of potassium carbonate and dimethylformamide, and the reaction of 2-hydroxy-6-methoxyquinoline-3-carbaldehyde with N-methyl-2-(2-ethoxyphenyl)acetamide in the presence of sodium carbonate and ethanol.
科学研究应用
2-ethoxy-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been studied for its potential applications in the field of medicine. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to reduce the production of pro-inflammatory cytokines and increase the expression of antioxidant enzymes, which suggests that it may have potential therapeutic applications in the treatment of inflammatory diseases and oxidative stress-related disorders.
属性
IUPAC Name |
2-ethoxy-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-4-27-19-8-6-5-7-17(19)21(25)23(2)13-15-11-14-12-16(26-3)9-10-18(14)22-20(15)24/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTVKLKHJVRQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(C)CC2=CC3=C(C=CC(=C3)OC)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


